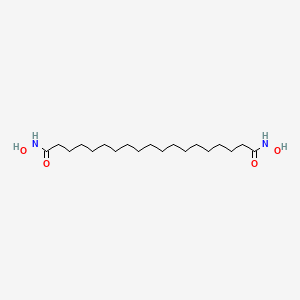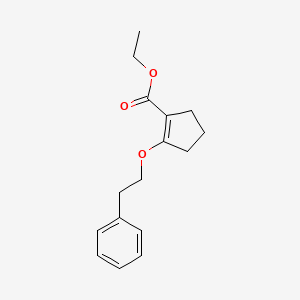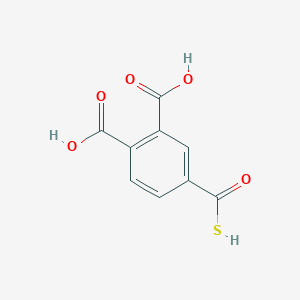
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a sulfanylcarbonyl group attached to a benzene ring. It is a derivative of phthalic acid, which is widely used in the production of plasticizers, resins, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid typically involves the introduction of a sulfanylcarbonyl group to a benzene-1,2-dicarboxylic acid precursor. One common method is the reaction of benzene-1,2-dicarboxylic acid with a thiol compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylcarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid: Benzene-1,2-dicarboxylic acid without the sulfanylcarbonyl group.
Isophthalic acid: Benzene-1,3-dicarboxylic acid.
Terephthalic acid: Benzene-1,4-dicarboxylic acid.
Uniqueness
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the sulfanylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzenedicarboxylic acids. This functional group allows for additional synthetic modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
61260-14-8 |
|---|---|
Molekularformel |
C9H6O5S |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
4-sulfanylcarbonylphthalic acid |
InChI |
InChI=1S/C9H6O5S/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
PETNADUQASYWCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)S)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


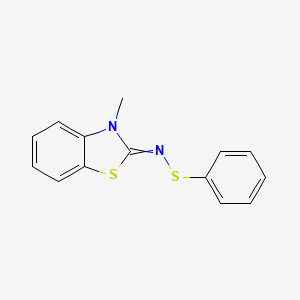


![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
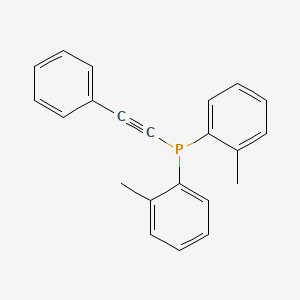
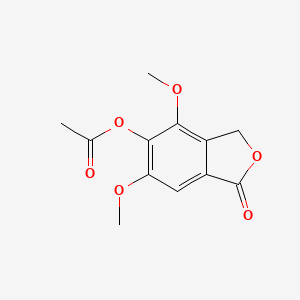
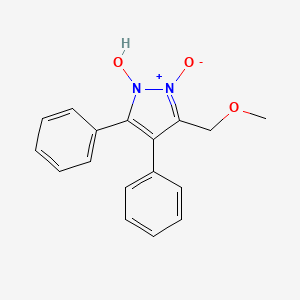
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
